molecular formula C12H20O2 B086248 Isobornyl acetate CAS No. 125-12-2

Isobornyl acetate

Cat. No.: B086248
CAS No.: 125-12-2
M. Wt: 196.29 g/mol
InChI Key: KGEKLUUHTZCSIP-JFGNBEQYSA-N
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Description

Isobornyl acetate: is an organic compound with the molecular formula C12H20O2 . It is a bicyclic ester derived from acetic acid and a bicyclo[2.2.1]heptane derivative. This compound is known for its unique structure and is commonly used in various industrial and scientific applications.

Mechanism of Action

Target of Action

Isobornyl acetate primarily targets microorganisms such as bacteria, fungi, and viruses . It also targets the olfactory receptors in insects, specifically the male Asian long-horned beetles, acting as a pheromone to attract them for monitoring or control purposes .

Mode of Action

This compound interacts with its targets primarily through its antimicrobial properties. It inhibits the growth of bacteria, fungi, and viruses . In the case of insects, it mimics the female beetle’s sex attractant, luring the males to a specific location .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to microbial growth and reproduction. By inhibiting these pathways, it prevents the proliferation of harmful microorganisms . The specific pathways and their downstream effects are still under investigation.

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in organic solvents and oils . This solubility profile may influence its bioavailability and distribution within the body or environment.

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth, leading to a reduction in the population of harmful microorganisms . In the context of its use as an insect pheromone, it leads to the attraction of male Asian long-horned beetles, aiding in their monitoring or control .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents and oils may affect its distribution and efficacy in different environments . Additionally, its flammability should be taken into consideration when assessing its safety and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobornyl acetate is typically synthesized through an esterification reaction. . The reaction mixture is then neutralized, washed, dried, and distilled to obtain the pure ester.

Industrial Production Methods: Industrial production of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, natural sources such as Canadian hemlock, white fir, and red pine can be used to extract the compound .

Chemical Reactions Analysis

Types of Reactions: Isobornyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Isobornyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Properties

Key on ui mechanism of action

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation.

CAS No.

125-12-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12-/m1/s1

InChI Key

KGEKLUUHTZCSIP-JFGNBEQYSA-N

SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

boiling_point

220-224 °C
BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C

Color/Form

Colorless to very pale straw-colored liquid

density

0.978 at °C
0.979-0.984

flash_point

190 °F (88 °C) /closed cup/

melting_point

29.0 °C

Key on ui other cas no.

125-12-2

physical_description

Other Solid;  Liquid;  Dry Powder, Liquid;  Liquid, Other Solid
Colourless to very pale straw coloured liquid;  Camphoraceous, piney, balsamic aroma

shelf_life

Stable under recommended storage conditions.

solubility

Insoluble in water
Soluble in most fixed oils and in mineral oil
Soluble in alcohol, fixed oils;  slightly soluble in propylene glycol
In 70% alcohol, 1:3;  slightly soluble in propylene glycol;  insoluble in glycerin
Soluble in most fixed oils;  Slightly soluble in propylene glycol;  Insoluble in water, glycerin
Soluble (in ethanol)

Synonyms

isobornyl acetate
pichtosin

vapor_pressure

0.6 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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